4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine
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Overview
Description
4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a methoxy group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen functionalities, while substitution reactions could introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
- 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
Uniqueness
4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-methoxy-5-piperazin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C10H16N4O/c1-15-9-6-10(11)13-7-8(9)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3,(H2,11,13) |
InChI Key |
KOPFOLOXMRLYRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1N2CCNCC2)N |
Origin of Product |
United States |
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